molecular formula C10H11N3O B1276533 (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 876715-43-4

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1276533
CAS No.: 876715-43-4
M. Wt: 189.21 g/mol
InChI Key: GQASRVLTKCPNCP-UHFFFAOYSA-N
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Description

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has a benzyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific research applications.

Mechanism of Action

Mode of Action

It is known that the compound is involved in a sequential condensation followed by tandem oxidative cyclization and rearrangement . This suggests that the compound may interact with its targets through a series of chemical reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

The compound is known to undergo a series of chemical reactions involving condensation, oxidative cyclization, and rearrangement These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes

Result of Action

Given the compound’s involvement in a series of chemical reactions , it is likely that its action results in structural and functional changes in its targets, potentially affecting various cellular processes

Biochemical Analysis

Biochemical Properties

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound has shown interactions with bacterial enzymes, contributing to its antibacterial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially improving cognitive functions. In bacterial cells, it disrupts essential enzymatic processes, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained biochemical activity. Prolonged exposure may lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced cognitive function and antibacterial activity. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, affecting its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, in neuronal cells, the compound localizes to synaptic vesicles, where it modulates neurotransmitter release. This localization is essential for its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. One efficient method uses iodine as a catalyst to facilitate the reaction . The reaction conditions generally include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and benzyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
  • (3-Benzyl-1,2,4-oxadiazol-5-yl)methylamine
  • (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

What sets (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine apart from similar compounds is its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQASRVLTKCPNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424367
Record name (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-43-4
Record name (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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